Cas no 26570-85-4 (Phenol, cyclohexyl-)

Phenol, cyclohexyl- structure
Phenol, cyclohexyl- structure
Product Name:Phenol, cyclohexyl-
CAS No:26570-85-4
MF:C12H16O
MW:176.25484
CID:267047
Update Time:2024-01-27

Phenol, cyclohexyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, cyclohexyl-
    • 4-Cyclohexylphenol
    • 4-Cyclohexylphenolneat
    • Cyclohexylphenol (mixture of 2-,4- isomers)
    • Cyclohexyphenol (mixture of 2,4- isomers)
    • cyclohexyl-phenol
    • cyclohexyphenol
    • mixtureof2-,4-isomers
    • CYCLOHEXYLPHENOL, (MIXTURE OF 2- AND 4-ISOMERS)DISC 05/09/02
    • cyclohexyl-pheno
    • Inchi: 1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2
    • InChI Key: MVRPPTGLVPEMPI-UHFFFAOYSA-N
    • SMILES: C1(C2C=CC=CC=2O)CCCCC1

Computed Properties

  • Exact Mass: 176.120115
  • Monoisotopic Mass: 176.120115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 1.042
  • Boiling Point: 238.5°Cat760mmHg
  • Flash Point: 113.8°C

Phenol, cyclohexyl- Related Literature

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